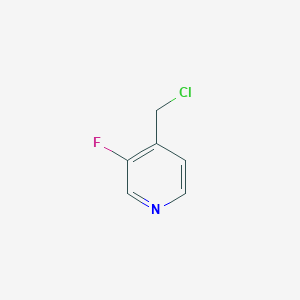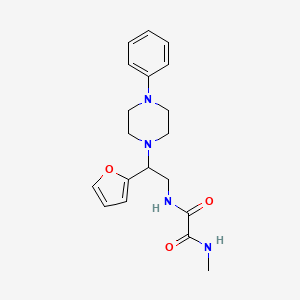
4-(Chloromethyl)-3-fluoropyridine
説明
Synthesis Analysis
The synthesis of similar compounds often involves the use of chloromethylation reactions . For example, a synthetic method of 4-(chloromethyl)pyridine hydrochloride involves several steps including the oxidation of 4-methylpyridine into 4-picolinic acid, followed by a series of reactions to produce the target product .科学的研究の応用
Directed Lithiation and Synthesis
4-Chloro and 4-fluoropyridines, including 4-(Chloromethyl)-3-fluoropyridine, have been ortho-lithiated using n-butyllithium-TMEDA chelate or lithium diiso-propylamide at low temperatures. This process leads to the formation of 3-lithio 4-halopyridines, which can react with various electrophiles to produce diverse 3,4-disubstituted pyridines. These synthons have applications in the synthesis of compounds like naphthyridine, xanthone, coumarin, and analogues of chlotrimazol. Lithiation of 4-fluoropyridine, for instance, directly leads to 3,4-pyridyne, which can be trapped by cycloaddition with furans (Marsais, Trécourt, Breant, & Quéguiner, 1988).
Regioselective Amidomethylation
4-Chloro-3-fluoropyridine can be effectively utilized in regioselective amidomethylation processes. This involves kinetic deprotonation followed by reaction with DMF to yield 2-formyl-4-chloro-3-fluoropyridine, which is then converted to 2-aminomethyl analogues. This method is particularly useful for producing compounds like N-Boc analogues in a single step, highlighting its efficiency and scalability (Papaioannou, Fray, Rennhack, Sanderson, & Stokes, 2020).
Synthesis of Fluorinated Pyridines
The synthesis of various fluorinated pyridines has been investigated using 4-halopyridines, including this compound. For example, fluorodediazoniation of aminopyridines in anhydrous hydrogen fluoride has been used to synthesize different fluorinated pyridines, showcasing the versatility of this compound in producing a range of fluorinated derivatives (Boudakian, 1981).
Covalent Protein Modification
4-Halopyridines, including this compound, have been studied for their potential in selective, tunable, and switchable covalent protein modification. This approach is useful for developing chemical probes, with 4-halopyridines acting as quiescent affinity labels requiring catalysis for activation (Schardon, Tuley, Er, Swartzel, & Fast, 2017).
Vibrational Spectroscopy
The vibrational spectra of monosubstituted pyridines, such as this compound, have been studied, providing insights into their molecular structure. This research helps in understanding the molecular dynamics and characteristics of such compounds (Green, Kynaston, & Paisley, 1963).
Safety and Hazards
特性
IUPAC Name |
4-(chloromethyl)-3-fluoropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVYIGBZCTUZNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CCl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanylacetamide](/img/structure/B2542454.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]propanamide](/img/structure/B2542456.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/no-structure.png)
![8-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2542460.png)

![2-cyano-N-[(furan-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2542462.png)
![3-[(1-Cyclobutylaziridin-2-yl)methoxy]-8-methoxyquinoline](/img/structure/B2542463.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2542471.png)

![(Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2542473.png)
![Tert-butyl N-[[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methyl]carbamate](/img/structure/B2542474.png)
